molecular formula C5H4ClFN2 B7982144 4-Chloro-5-fluoropyridin-2-amine

4-Chloro-5-fluoropyridin-2-amine

Cat. No.: B7982144
M. Wt: 146.55 g/mol
InChI Key: GQPBMHWBSCSNJA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyridin-2-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor such as 3,5-dichloro-2,4,6-trifluoropyridine is treated with sodium methoxide, followed by reduction with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of 4-Chloro-5-fluoropyridin-2-amine often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, ammonium formate, Pd/C catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoropyridin-2-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-5-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBMHWBSCSNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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